![molecular formula C17H17NO3S B2640074 (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide CAS No. 1241685-53-9](/img/structure/B2640074.png)
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide
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Description
The compound “(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide” is an organic compound. It contains an o-tolyl group, which is a functional group related to toluene with the general formula CH3C6H4−R . The compound also contains an acryloyl group and a methanesulfonamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, tolyl groups can be included into compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tolyl group is an aryl group, which is commonly found in the structure of diverse chemical compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tolyl groups are known to be excellent leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds containing tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Antihypertensive Drug Synthesis
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide: plays a crucial role in the synthesis of antihypertensive drugs. Specifically, it serves as a key building block for the production of angiotensin receptor blockers (ARBs). ARBs are widely prescribed medications for managing hypertension (high blood pressure). Notable ARBs synthesized using this compound include candesartan, irbesartan, losartan, tasosartan, and valsartan .
Acrylic Acid and Acrylic Esters Synthesis
Interestingly, the compound can also participate in the synthesis of acrylic acid and acrylic esters. Researchers have investigated its oxidation and oxidative alkoxylation under mild conditions, employing selenium-modified microgel catalysts. This application expands its utility beyond pharmaceuticals .
properties
IUPAC Name |
N-[2-[(E)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-7-3-4-8-14(13)11-12-17(19)15-9-5-6-10-16(15)18-22(2,20)21/h3-12,18H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFUQZUIDIJRV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide |
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